4-(Methylamino)oxolan-2-one
Description
4-(Methylamino)oxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (dihydrofuran-2-one) ring substituted with a methylamino group at the 4-position. This compound belongs to a broader class of oxolan-2-one derivatives, which are notable for their structural versatility in organic synthesis and biological applications. The methylamino group imparts unique electronic and steric properties, influencing reactivity and interactions in biochemical systems.
Properties
IUPAC Name |
4-(methylamino)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-4-2-5(7)8-3-4/h4,6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYSLGXNXZYUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)oxolan-2-one typically involves the reaction of oxirane with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and subsequent formation of the oxolanone ring.
Industrial Production Methods
In industrial settings, the production of 4-(Methylamino)oxolan-2-one is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated oxolanone compounds, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4-(Methylamino)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylamino)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxolan-2-one Derivatives
Key Comparisons
Substituent Effects on Reactivity 4-(Methylamino)oxolan-2-one: The methylamino group enhances nucleophilicity at the 4-position, making it a candidate for Michael additions or alkylation reactions, similar to MQI derivatives in sulfone synthesis . Pilocarpine (PIL): The imidazole and ethyl groups enable selective binding to muscarinic receptors, a feature absent in simpler methylamino derivatives .
Stereochemical Influence Epimers of EPI demonstrate how stereochemistry (e.g., 3R,4R vs. 3S,4R) alters biological activity, suggesting that 4-(Methylamino)oxolan-2-one stereoisomers may exhibit divergent pharmacological profiles .
Biological Activity Hinokinin and Matairesinol: These lignans highlight the role of aromatic substituents (e.g., benzodioxole or methoxyphenyl groups) in conferring anticancer activity, contrasting with the simpler methylamino derivative . Enzymatic Interactions: The enzyme barS1 in bacteria catalyzes stereospecific reductions of (3R,4R)-hydroxyalkyl oxolan-2-ones, emphasizing the importance of substituent positioning for enzyme recognition .
Synthetic Utility 4-(1,3-Diazinan-2-yl)oxolan-2-one: Used in heterocyclic synthesis, analogous to how 4-(Methylamino)oxolan-2-one could serve as a precursor for amino acid derivatives or peptidomimetics .
Research Findings and Data
- NMR and LC-MS Analysis : Structural confirmation of PIL and EPI analogs via NMR and LC-MS underscores the reliability of these techniques for characterizing oxolan-2-one derivatives .
- pH-Dependent Reactivity: Protonation of amino groups (e.g., in MAP derivatives) influences regioselectivity in nucleophilic reactions, a principle applicable to 4-(Methylamino)oxolan-2-one .
Biological Activity
Overview
4-(Methylamino)oxolan-2-one, also known as Methylamino-oxolanone, is a compound characterized by its oxolanone ring and a methylamino group. This unique structure provides it with diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.
The biological activity of 4-(Methylamino)oxolan-2-one primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or altering conformational states, leading to inhibition or activation of various signaling pathways. This mechanism underpins its potential therapeutic applications in neurology and pain management, particularly concerning GABA transporters, which are crucial for inhibitory neurotransmission.
1. Neuropathic Pain Management
Recent studies have highlighted the potential of compounds similar to 4-(Methylamino)oxolan-2-one as inhibitors of GABA uptake, which could be beneficial in treating neuropathic pain. Research indicates that targeting GABA transporters (mGAT1-4) may provide new avenues for effective pain relief therapies. For instance, functionalized amino acids designed to inhibit GABA uptake demonstrated significant antinociceptive properties in rodent models of neuropathic pain, suggesting that similar mechanisms might be exploitable with 4-(Methylamino)oxolan-2-one .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural properties allow it to interact effectively with enzyme active sites, potentially leading to the development of new enzyme inhibitors that could be used in treating various diseases.
Case Studies
Several case studies have explored the biological activity of compounds related to 4-(Methylamino)oxolan-2-one:
- GABA Transporter Inhibitors : A study synthesized new functionalized amino acids that inhibited GABA uptake across different mGAT subtypes. Compounds similar to 4-(Methylamino)oxolan-2-one showed promising inhibitory activity, indicating their potential as therapeutic agents against neuropathic pain .
- Cytotoxicity and Hepatotoxicity Assessments : In vivo experiments assessed the cytotoxic effects of related compounds on liver cells, demonstrating that certain derivatives exhibited low hepatotoxicity while maintaining efficacy against pain models .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
